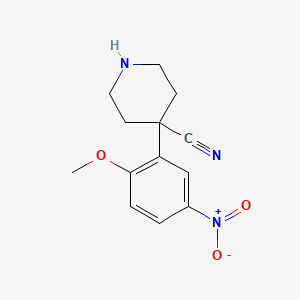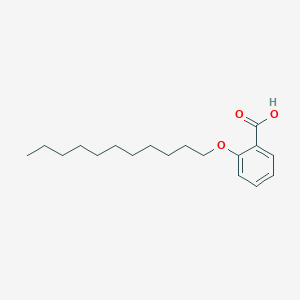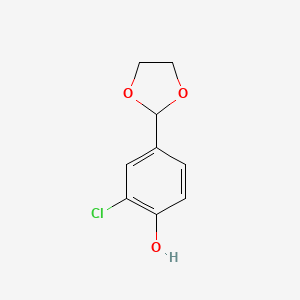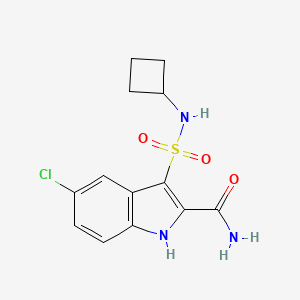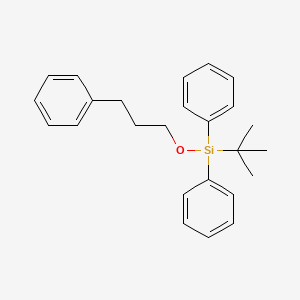![molecular formula C11H12ClNO4 B12529833 Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate CAS No. 691884-24-9](/img/structure/B12529833.png)
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate is an organic compound with the molecular formula C₁₀H₁₁ClNO₄. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a chloro group, a hydroxyimino group, and a phenoxyacetate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate typically involves the reaction of 4-chlorobenzaldehyde oxime with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of Ethyl {4-[nitro(hydroxyimino)methyl]phenoxy}acetate.
Reduction: Formation of Ethyl {4-[hydroxyimino)methyl]phenoxy}acetate.
Substitution: Formation of Ethyl {4-[amino(hydroxyimino)methyl]phenoxy}acetate or Ethyl {4-[thiol(hydroxyimino)methyl]phenoxy}acetate.
Scientific Research Applications
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and coatings with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, modifying the activity of biological molecules. The phenoxyacetate moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate can be compared with similar compounds such as:
Ethyl {4-[bromo(hydroxyimino)methyl]phenoxy}acetate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and biological activity.
Ethyl {4-[amino(hydroxyimino)methyl]phenoxy}acetate:
Ethyl {4-[nitro(hydroxyimino)methyl]phenoxy}acetate: Contains a nitro group, which can significantly change its reactivity and biological effects.
This compound is unique due to the presence of the chloro group, which imparts specific chemical reactivity and potential biological activity that distinguishes it from its analogs.
Properties
CAS No. |
691884-24-9 |
|---|---|
Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
ethyl 2-[4-(C-chloro-N-hydroxycarbonimidoyl)phenoxy]acetate |
InChI |
InChI=1S/C11H12ClNO4/c1-2-16-10(14)7-17-9-5-3-8(4-6-9)11(12)13-15/h3-6,15H,2,7H2,1H3 |
InChI Key |
VJJCUXAEXWMLSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12529767.png)
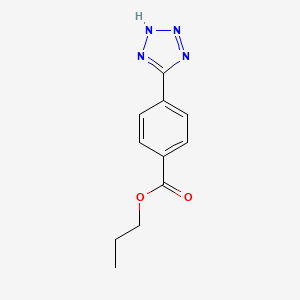
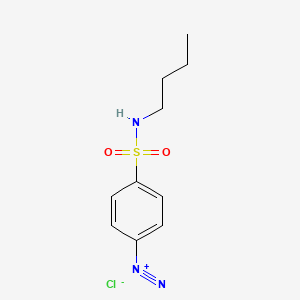


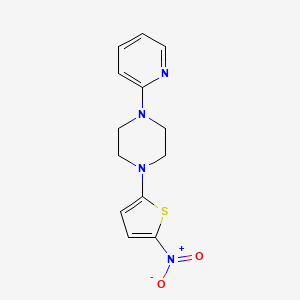
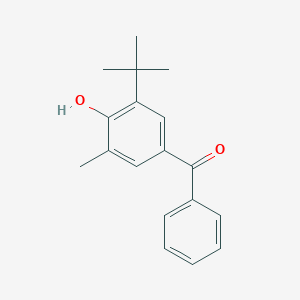
![2-[(E)-Ethylideneamino]benzamide](/img/structure/B12529803.png)
